molecular formula C15H17N3O2S B4008042 N-1,3-benzothiazol-2-yl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

N-1,3-benzothiazol-2-yl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4008042
M. Wt: 303.4 g/mol
InChI Key: AJVMJYXSVRPXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.10414797 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Benzothiazole derivatives have been studied for their pharmacokinetic properties and metabolism in human subjects. For instance, compounds similar to the one have been explored for their potential as orexin receptor antagonists, with studies examining their disposition, metabolism, and the identification of metabolites through advanced analytical techniques (Renzulli et al., 2011). These studies are crucial for understanding the drug's behavior in the human body, including absorption, distribution, metabolism, and excretion, which are essential for drug development processes.

Diagnostic and Therapeutic Applications

Research on benzothiazole derivatives has also highlighted their diagnostic and therapeutic potential. For example, compounds labeled with radioactive isotopes have been utilized in positron emission tomography (PET) for imaging beta-amyloid deposition in Alzheimer's disease, indicating their utility in both diagnostics and the study of disease progression (Gjedde et al., 2013). Such applications demonstrate the role of benzothiazole derivatives in advancing medical imaging and providing insights into neurodegenerative diseases.

Environmental and Health Impact Studies

Further, benzothiazoles are subjects of environmental health studies due to their widespread use and presence in various consumer products. Investigations into the occurrence, exposure routes, and potential health effects of benzothiazole and its derivatives have been conducted to assess their environmental impact and human health risks. These studies often involve the detection of these compounds in indoor air, dust, and biological samples, contributing to our understanding of human exposure to these chemicals and their potential toxicological effects (Wang et al., 2013).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9(2)18-8-10(7-13(18)19)14(20)17-15-16-11-5-3-4-6-12(11)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVMJYXSVRPXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.